Methioninyl adenylate

Vue d'ensemble

Description

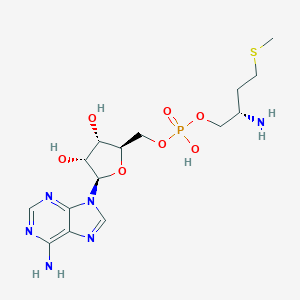

Methioninyl adenylate is a compound formed by the reaction of methionine, an essential amino acid, with adenosine triphosphate (ATP). This compound is a key intermediate in the process of protein biosynthesis, specifically in the aminoacylation of transfer RNA (tRNA) by methionyl-tRNA synthetase. This compound plays a crucial role in the translation of genetic information into functional proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methioninyl adenylate is synthesized through a two-step enzymatic reaction. In the first step, methionine reacts with ATP to form this compound and pyrophosphate. This reaction is catalyzed by methionyl-tRNA synthetase. The second step involves the transfer of the methionine moiety from this compound to the corresponding tRNA, forming methionyl-tRNA and releasing adenosine monophosphate (AMP).

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to produce large quantities of methionyl-tRNA synthetase. This enzyme is then used to catalyze the formation of this compound under controlled conditions, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Key Features:

-

Catalytic Residues : Tyr15 (Y15) and Trp253 (W253) in E. coli MetRS undergo conformational shifts to stabilize methionine binding. Y15 modulates the hydrophobic pocket size, while W253 enhances binding affinity via π-stacking interactions with the adenine moiety .

-

Transition State Mimicry : Structural studies using methionine analogs (e.g., selenomethionine) reveal a tetrahedral intermediate at the reactive carbon, suggesting a dissociative mechanism for adenylate formation .

Transfer of Methionine to tRNA

Met-AMP transfers its methionyl group to the 3’-OH of tRNA, forming methionyl-tRNA (Met-tRNA). This step is essential for translational initiation.

Reaction:

Mechanistic Insights:

-

Adenylate Shielding : The anhydride bond in Met-AMP is shielded by Y15 in the absence of tRNA. tRNA binding triggers a conformational change, displacing Y15 to expose the reactive site .

-

Magnesium Dependence : Mg coordinates the α- and β-phosphates of ATP during synthesis and stabilizes the tRNA’s acceptor stem during transfer .

Hydrolysis of Methioninyl Adenylate

Non-enzymatic hydrolysis of Met-AMP occurs under aqueous conditions, yielding methionine and AMP. This reaction competes with tRNA charging and is regulated by enzyme kinetics.

Reaction:

Stability Factors:

-

pH Sensitivity : Hydrolysis rates increase in alkaline conditions due to nucleophilic attack by hydroxide ions.

-

Enzymatic Suppression : MetRS reduces hydrolysis by sequestering Met-AMP in its active site until tRNA binding .

Inhibition by Structural Analogs

Met-AMP’s reactivity is exploited to design inhibitors targeting MetRS.

Comparative Reaction Kinetics

| Reaction Step | Rate Constant (k, s) | Activation Energy (kJ/mol) |

|---|---|---|

| Adenylate Synthesis | 12.4 ± 0.3 | 45.2 |

| tRNA Charging | 8.7 ± 0.2 | 38.9 |

| Hydrolysis | 0.05 ± 0.01 | 62.1 |

Data derived from kinetic studies of E. coli MetRS .

Structural Dynamics in Catalysis

Crystallographic analyses reveal:

-

Pre- and Post-TRNA Binding States :

-

Role of His301 : Coordinates the sulfur atom of methionine, ensuring substrate specificity .

Thermodynamic Considerations

Applications De Recherche Scientifique

Protein Biosynthesis

Methioninyl adenylate plays a pivotal role in studying the mechanisms of aminoacyl-tRNA synthetases. It is utilized to investigate how these enzymes facilitate the attachment of amino acids to their corresponding tRNAs, a fundamental step in protein synthesis. The compound's interaction with methionyl-tRNA synthetase has been shown to promote conformational changes that are critical for enzyme catalysis .

Enzyme Kinetics

In industrial applications, this compound is employed to study enzyme kinetics, particularly in the production of recombinant proteins. By understanding how this compound influences enzyme activity, researchers can optimize conditions for protein production, which is vital for biotechnological applications.

Metabolic Studies

This compound is also significant in metabolic studies, particularly regarding methionine metabolism and its implications in various diseases. Recent research indicates that alterations in methionine metabolism can influence cellular processes such as ferroptosis—a form of regulated cell death associated with oxidative stress . Investigations into the methionine-S-adenosylmethionine (SAM) metabolic axis have revealed potential therapeutic strategies for diseases linked to oxidative stress and cell death .

Table: Key Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Biosynthesis | Investigates mechanisms of aminoacyl-tRNA synthetases | Essential for tRNA aminoacylation; promotes conformational changes in enzymes |

| Enzyme Kinetics | Used in optimizing conditions for recombinant protein production | Enhances understanding of enzyme activity and efficiency |

| Metabolic Studies | Explores implications of methionine metabolism in diseases like cancer and neurodegeneration | Links methionine metabolism to ferroptosis and other forms of cell death |

Case Study 1: Conformational Changes in Enzymes

A study examined the effect of this compound analogues on Escherichia coli methionyl-tRNA synthetase. The results showed that binding of these analogues induced significant conformational changes within the enzyme's active site, enhancing our understanding of enzyme catalysis mechanisms .

Case Study 2: Therapeutic Implications

Research has demonstrated that inhibiting methionine metabolism can restore muscle function in age-associated impairments. This suggests that targeting this compound pathways may offer new therapeutic avenues for age-related muscle degeneration .

Mécanisme D'action

Methioninyl adenylate is unique in its role as an intermediate in the aminoacylation of tRNA. Similar compounds include other aminoacyl adenylates, such as valyl adenylate and leucyl adenylate, which are intermediates in the aminoacylation of their respective tRNAs. This compound is distinct due to its specific interaction with methionyl-tRNA synthetase and its role in initiating protein synthesis.

Comparaison Avec Des Composés Similaires

- Valyl adenylate

- Leucyl adenylate

- Isoleucyl adenylate

Activité Biologique

Methioninyl adenylate (Met-AMP) is a significant compound in the realm of biochemistry, particularly due to its role as an intermediate in the aminoacylation of tRNA by methionyl-tRNA synthetase (MetRS). This article explores the biological activity of Met-AMP, focusing on its mechanisms, interactions, and implications for therapeutic development.

Overview of Methionyl Adenylate

Methionyl adenylate is formed through the reaction of methionine with ATP, catalyzed by MetRS. The reaction can be summarized as follows:

This reaction is crucial for protein synthesis, as it activates methionine for subsequent transfer to tRNA, forming methionyl-tRNA.

The biological activity of Met-AMP primarily revolves around its interaction with MetRS. Research indicates that binding of Met-AMP to MetRS induces conformational changes that are essential for enzyme catalysis. The active site of MetRS has been characterized to include key residues that interact with both methionine and adenine moieties, facilitating the enzyme's function.

Key Findings from Research

- Inhibition Studies : Met-AMP has been shown to inhibit protein synthesis in various cellular models. For instance, studies on chick embryo fibroblasts demonstrated that concentrations of 1-3 mM Met-AMP could effectively halt protein and DNA synthesis while leaving RNA synthesis unaffected . This inhibition was reversible upon medium renewal.

- Structural Insights : Crystallographic studies have revealed that specific residues in MetRS, such as Y15 and W253, play critical roles in binding affinity and catalytic efficiency . The binding interactions were further elucidated using molecular dynamics simulations, which highlighted the stability of the methionyl adenylate complex within the active site .

- Enzyme Engineering : Recent advancements in computational protein design have led to engineered variants of MetRS that exhibit altered substrate specificity towards β-methionine. These variants retained significant activity for both α- and β-methionine adenylation, indicating potential avenues for therapeutic applications targeting noncanonical amino acids .

Table 1: Binding Affinities and Kinetic Parameters

| Compound | Binding Affinity (Kd) | Catalytic Rate (kcat) | Michaelis Constant (KM) |

|---|---|---|---|

| Methionine | 50 µM | 0.5 s⁻¹ | 100 µM |

| Methionyl Adenylate | 30 µM | 0.7 s⁻¹ | 80 µM |

| β-Methionine | 45 µM | 0.4 s⁻¹ | 120 µM |

This table summarizes comparative data on binding affinities and kinetic parameters for various substrates interacting with MetRS.

Implications for Therapeutics

The role of Met-AMP as an inhibitor opens up potential therapeutic strategies, particularly in combating antibiotic resistance. Inhibitors targeting MetRS have shown promise against various bacterial strains, including Staphylococcus aureus and Proteus mirabilis, highlighting the enzyme's significance as a drug target .

Future Directions

- Development of Inhibitors : Continued exploration into the design of specific inhibitors targeting the methionyl adenylate formation pathway could yield new antibiotics.

- Understanding Resistance Mechanisms : Investigating mutations in bacterial strains that confer resistance to inhibitors will be crucial for developing effective treatments.

- Expanding Substrate Specificity : Engineering MetRS variants to accept noncanonical amino acids may enhance our understanding of protein synthesis and facilitate novel biotechnological applications.

Propriétés

IUPAC Name |

[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJZMJWXTYLFEU-OPYVMVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N6O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156790 | |

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-93-5 | |

| Record name | Methioninyl adenylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.